molecular formula C12H17ClO2 B2765396 1-Adamantyl 2-chloroacetate CAS No. 66856-39-1

1-Adamantyl 2-chloroacetate

Cat. No. B2765396
Key on ui cas rn: 66856-39-1
M. Wt: 228.72
InChI Key: FDQLHIURACSAPA-UHFFFAOYSA-N
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Patent
US04134991

Procedure details

A mixture of 24.8 g (0.22 mol) of chloroacetyl chloride and 30.4 g (0.2 mol) of 1-hydroxyadamantane is heated in an oil bath at 50°-60° until a solution is obtained.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[OH:6][C:7]12[CH2:16][CH:11]3[CH2:12][CH:13]([CH2:15][CH:9]([CH2:10]3)[CH2:8]1)[CH2:14]2>>[Cl:1][CH2:2][C:3]([O:6][C:7]12[CH2:8][CH:9]3[CH2:15][CH:13]([CH2:12][CH:11]([CH2:10]3)[CH2:16]1)[CH2:14]2)=[O:4]

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
30.4 g
Type
reactant
Smiles
OC12CC3CC(CC(C1)C3)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in an oil bath at 50°-60° until a solution
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
ClCC(=O)OC12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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